

A Comparative Guide to the Reactivity of 2-Hydroxytetrahydropyran and Other Cyclic Hemiacetals

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Compound of Interest

Compound Name: **2-Hydroxytetrahydropyran**

Cat. No.: **B1345630**

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Introduction

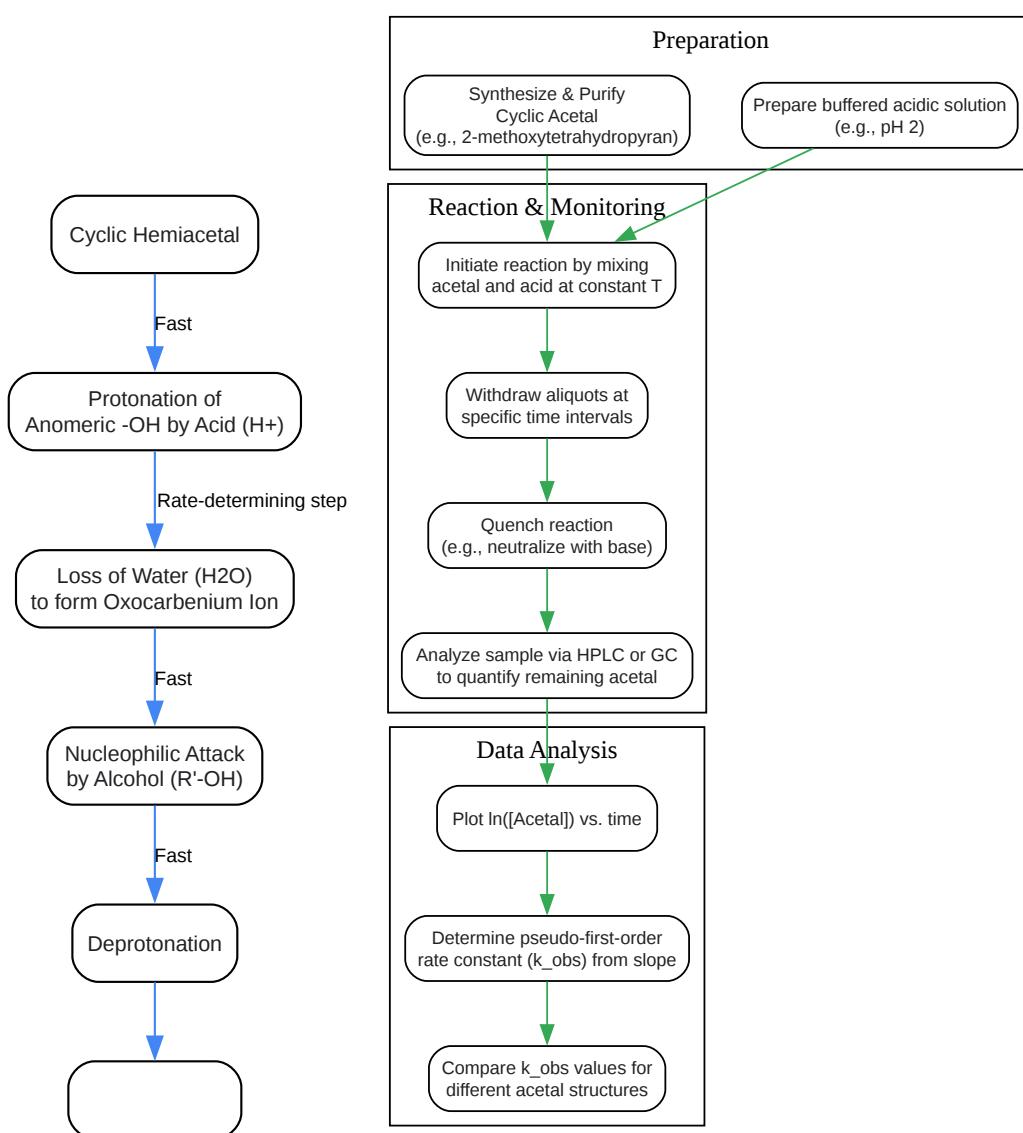
In the landscape of organic chemistry and drug development, cyclic hemiacetals serve as fundamental structural motifs. Their unique chemical properties are pivotal in the behavior of carbohydrates, the efficacy of protecting group strategies, and the design of advanced drug delivery systems.^{[1][2]} At the heart of this class of compounds lies the equilibrium between an open-chain hydroxy aldehyde or ketone and its cyclized counterpart.^{[3][4]} **2-Hydroxytetrahydropyran**, the cyclic tautomer of 5-hydroxypentanal, is an archetypal six-membered cyclic hemiacetal that provides an excellent model for understanding the pyranose rings found ubiquitously in nature.^{[5][6][7]}

This guide offers an in-depth comparison of the reactivity of **2-hydroxytetrahydropyran** with other cyclic hemiacetals, such as its five-membered furanoid analogue. We will dissect the key structural and stereoelectronic factors that govern their stability and dictate their reactivity in common chemical transformations. This analysis is supported by mechanistic principles and representative experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of these critical molecules.

The Foundation of Reactivity: Ring-Chain Tautomerism and Intrinsic Stability

The reactivity of any cyclic hemiacetal is intrinsically linked to its stability relative to its open-chain form. This dynamic interplay is known as ring-chain tautomerism.[4][8] For molecules containing both a carbonyl and a hydroxyl group, an intramolecular nucleophilic attack can occur to form a cyclic hemiacetal.[3][9]

Unlike acyclic hemiacetals, which are often unstable and favor the parent aldehyde, cyclic hemiacetals with five- or six-membered rings are significantly more stable and often predominate in solution.[3][10][11][12] For example, in an aqueous solution, glucose exists almost entirely (>99%) in its six-membered cyclic hemiacetal (glucopyranose) form.[3][9] This enhanced stability is a direct consequence of favorable thermodynamics associated with the formation of low-strain rings.[11][13]



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